molecular formula C16H17FN2O2 B1385146 N-(5-Amino-2-fluorophenyl)-2-isopropoxybenzamide CAS No. 1020053-97-7

N-(5-Amino-2-fluorophenyl)-2-isopropoxybenzamide

Cat. No. B1385146
CAS RN: 1020053-97-7
M. Wt: 288.32 g/mol
InChI Key: ROEKLACYPGQRPZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-isopropoxybenzamide, also known as N-FIPB, is a chemical compound that has a wide range of applications in the scientific research community. Its unique properties make it an ideal compound for use in laboratory experiments and research studies. N-FIPB is a synthetic compound that has been used extensively in the past few decades for a variety of purposes. It is a highly versatile compound that can be used in many different ways, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in various reactions.

Scientific Research Applications

1. Crystalline Forms and Therapeutic Applications

A study by Norman (2008) discusses the crystalline forms of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, which is a NK1/NK2 antagonist. The compound's applications in treating disorders such as asthma, gastrointestinal diseases, pain, and depression are highlighted Norman, P. (2008). Expert Opinion on Therapeutic Patents, 18(2), 237-240.

2. Synthesis and Characterization of Research Chemicals

Another study by McLaughlin et al. (2016) focuses on the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, also known as 3,5-AB-CHMFUPPYCA. This research chemical, similar in structure to the compound , shows the importance of accurate identification and characterization in scientific research McLaughlin, G., Morris, N., Kavanagh, P., Power, J., Twamley, B., O'Brien, J., Talbot, B., Dowling, G., Brandt, S. (2016). Drug Testing and Analysis, 8(9), 920-929.

3. Fluorine-Labeled Compounds for Imaging

The study by Kronenberg et al. (2007) explores the development of fluorine-18-labelled compounds for cerebral imaging with positron emission tomography. These compounds, including arylpropylsulphonamides, have potential applications in brain imaging, indicating the relevance of fluorine-substituted compounds in medical imaging Kronenberg, U. B., Drewes, B., Sihver, W., Coenen, H. (2007). Journal of Labelled Compounds and Radiopharmaceuticals, 50, 1169-1175.

4. Fluorescence Analysis in Chemistry

Matwijczuk et al. (2015) conducted a study on dual fluorescence in compounds similar to N-(5-Amino-2-fluorophenyl)-2-isopropoxybenzamide. They found that changes in molecule conformation can induce dual fluorescence, which has implications for rapid analysis of conformational changes in molecules, potentially including N-(5-Amino-2-fluorophenyl)-2-isopropoxybenzamide Matwijczuk, A., Kamiński, D., Górecki, A., Ludwiczuk, A., Niewiadomy, A., Maćkowski, S., Gagoś, M. (2015). The Journal of Physical Chemistry A, 119(44), 10791-10805.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10(2)21-15-6-4-3-5-12(15)16(20)19-14-9-11(18)7-8-13(14)17/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKLACYPGQRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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